

A Comparative Guide to the Cross-Reactivity Profile of ZM447439

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ZM223

Cat. No.: B1496286

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Disclaimer: Initial searches for "**ZM223**" did not yield any relevant small molecule inhibitor. Based on the context of the query, this guide assumes the intended compound is ZM447439, a well-characterized Aurora kinase inhibitor.

This guide provides a detailed comparison of ZM447439's activity against its primary targets and a panel of other kinases, supported by experimental data and protocols.

Data Presentation: Kinase Selectivity of ZM447439

The following table summarizes the in vitro inhibitory activity of ZM447439 against a panel of protein kinases. The data demonstrates that ZM447439 is a potent inhibitor of Aurora kinases with significant selectivity over other tested kinases.

Target Kinase	IC50 (nM)	Fold Selectivity vs. Aurora A	Fold Selectivity vs. Aurora B
Aurora A	110	1	1.18
Aurora B	130	0.85	1
Aurora C	250	0.44	0.52
MEK1	>10,000	>90.9	>76.9
Src	>10,000	>90.9	>76.9
Lck	>10,000	>90.9	>76.9
CDK1	>10,000	>90.9	>76.9
CDK2	>10,000	>90.9	>76.9
CDK4	>10,000	>90.9	>76.9
Plk1	>10,000	>90.9	>76.9
Chk1	>10,000	>90.9	>76.9
Other Kinases	>10,000	>90.9	>76.9

Data compiled from multiple sources indicating IC50 values >10 μ M for a panel of other kinases[1][2].

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

1. Reagents and Materials:

- Recombinant human kinase (e.g., Aurora A, Aurora B)
- Kinase-specific substrate (e.g., myelin basic protein)

- ZM447439 (or other test compound)
- Adenosine triphosphate (ATP), [γ - ^{32}P]ATP
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl_2 , 0.5 mM EGTA, 0.5 mM DTT)
- 96-well plates
- Phosphocellulose paper
- Scintillation counter

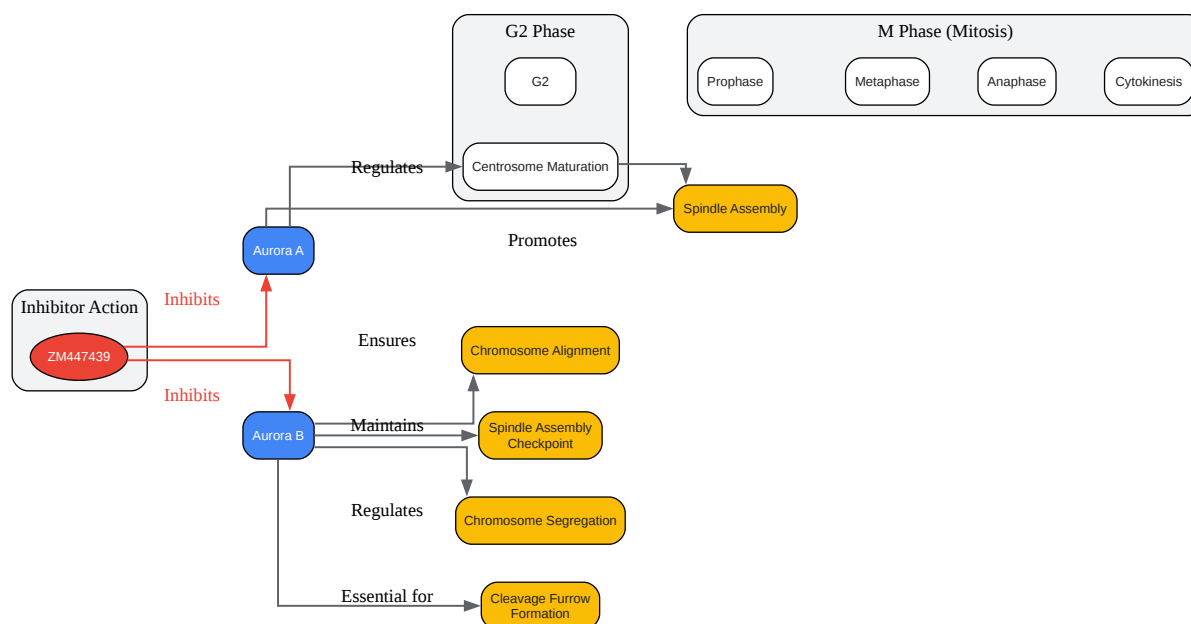
2. Procedure:

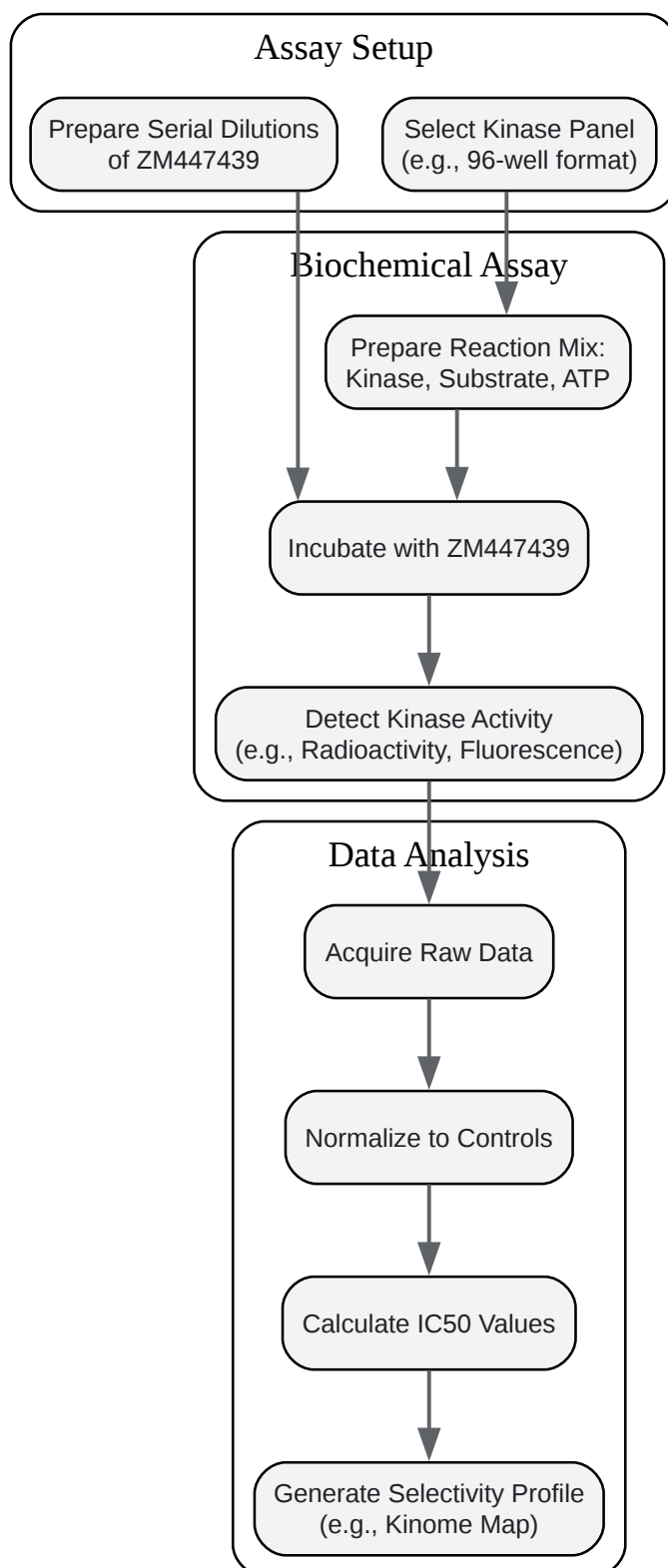
- Prepare serial dilutions of ZM447439 in the kinase reaction buffer.
- In a 96-well plate, add the kinase and its specific substrate to each well.
- Add the diluted ZM447439 to the respective wells. Include a control with no inhibitor.
- Initiate the kinase reaction by adding a mixture of ATP and [γ - ^{32}P]ATP to each well.
- Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
- Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
- Transfer a portion of the reaction mixture from each well onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively to remove unincorporated [γ - ^{32}P]ATP.
- Measure the amount of incorporated radioactivity on the paper using a scintillation counter.
- Plot the percentage of kinase activity against the logarithm of the ZM447439 concentration.
- Determine the IC₅₀ value, which is the concentration of ZM447439 that inhibits 50% of the kinase activity.

Visualizations

Aurora Kinase Signaling Pathway

The diagram below illustrates the central role of Aurora kinases in the regulation of mitosis. ZM447439 inhibits Aurora A and Aurora B, thereby disrupting key mitotic events.





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References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com